molecular formula C10H15ClO B6253914 5-chloroadamantan-2-ol CAS No. 77510-30-6

5-chloroadamantan-2-ol

Cat. No.: B6253914
CAS No.: 77510-30-6
M. Wt: 186.7
InChI Key:
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Description

5-chloroadamantan-2-ol is an organic compound that has garnered significant interest due to its unique structure and diverse range of physical and chemical properties It is a derivative of adamantane, a highly stable hydrocarbon with a diamond-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloroadamantan-2-ol typically involves the chlorination of adamantane followed by hydroxylation. One common method includes:

    Chlorination: Adamantane is reacted with chlorine gas in the presence of a catalyst such as aluminum chloride to produce 5-chloroadamantane.

    Hydroxylation: The chlorinated product is then subjected to hydroxylation using reagents like sodium hydroxide or potassium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Large quantities of adamantane are chlorinated using chlorine gas in industrial reactors.

    Continuous Hydroxylation: The chlorinated intermediate is continuously fed into hydroxylation reactors where it reacts with hydroxide solutions under controlled conditions to produce the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloroadamantan-2-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 5-chloroadamantan-2-one using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 5-chloroadamantane using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products

    Oxidation: 5-chloroadamantan-2-one.

    Reduction: 5-chloroadamantane.

    Substitution: Various substituted adamantane derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloroadamantan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antiviral and antibacterial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of antiviral agents.

    Industry: Utilized in the production of high-performance materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-chloroadamantan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloroadamantan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.

    5,7-dichloroadamantan-2-ol: Contains an additional chlorine atom, leading to different reactivity and applications.

    Adamantane-2-ol: Lacks the chlorine atom, resulting in different chemical properties.

Uniqueness

5-chloroadamantan-2-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the adamantane skeleton

Properties

CAS No.

77510-30-6

Molecular Formula

C10H15ClO

Molecular Weight

186.7

Purity

95

Origin of Product

United States

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